molecular formula C8H15NO2 B1453264 3-Amino-2-cyclopentylpropanoic acid CAS No. 910444-21-2

3-Amino-2-cyclopentylpropanoic acid

Cat. No.: B1453264
CAS No.: 910444-21-2
M. Wt: 157.21 g/mol
InChI Key: IVWXKVVOMANSBP-UHFFFAOYSA-N
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Description

3-Amino-2-cyclopentylpropanoic acid is a synthetic compound that belongs to the class of amino acids. It is known for its role as a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been extensively studied for its potential therapeutic applications in various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclopentylpropanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cyclopentylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives.

Scientific Research Applications

3-Amino-2-cyclopentylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as schizophrenia and anxiety.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopentylpropanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). Upon binding to mGluR5, the compound activates intracellular signaling pathways that modulate neurotransmitter release and synaptic plasticity. This modulation can lead to various physiological effects, including changes in neuronal excitability and synaptic transmission.

Comparison with Similar Compounds

    3-Cyclopentylpropionic acid: A structurally similar compound with a cyclopentyl group attached to a propionic acid backbone.

    Cyclopentanepropionic acid: Another similar compound with a cyclopentane ring attached to a propionic acid backbone.

Uniqueness: 3-Amino-2-cyclopentylpropanoic acid is unique due to its specific interaction with the metabotropic glutamate receptor subtype 5 (mGluR5), which distinguishes it from other similar compounds. This unique interaction makes it a valuable compound for studying the role of mGluR5 in neurological disorders and for developing potential therapeutic agents targeting this receptor.

Properties

IUPAC Name

3-amino-2-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWXKVVOMANSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680017
Record name 3-Amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-21-2
Record name 3-Amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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